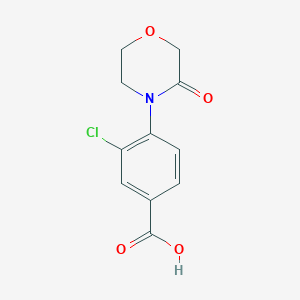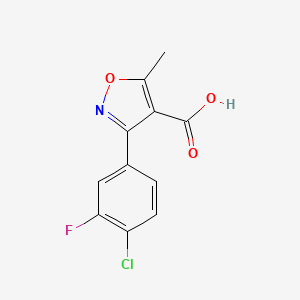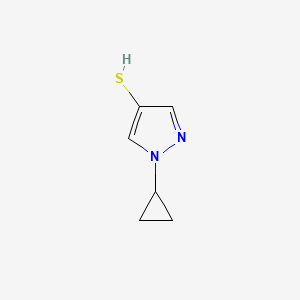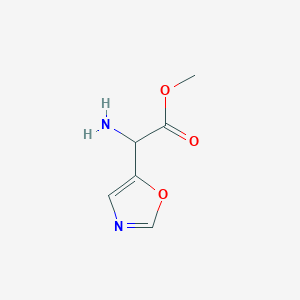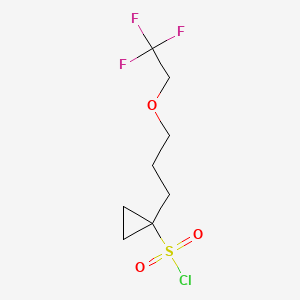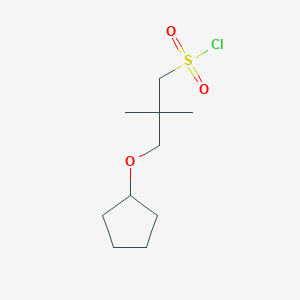
4-Pentyne-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentyne-1-sulfonyl fluoride is an organic compound with the molecular formula C5H7FO2S It is a member of the sulfonyl fluoride family, which is known for its unique stability and reactivity balance
Vorbereitungsmethoden
The synthesis of 4-Pentyne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents such as thionyl fluoride or Xtalfluor-E®. This method typically yields high purity products under mild reaction conditions . Another method involves the direct fluorosulfonylation of alkyne precursors using fluorosulfonyl radicals, which offers a concise and efficient route to produce sulfonyl fluorides .
Analyse Chemischer Reaktionen
4-Pentyne-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with various reagents.
Common reagents used in these reactions include potassium fluoride, thionyl fluoride, and phase transfer catalysts like 18-crown-6-ether . The major products formed from these reactions are typically sulfonamide derivatives and other functionalized sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
4-Pentyne-1-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound is employed as a covalent probe for targeting specific amino acids in proteins, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: It serves as a precursor for the development of protease inhibitors and other therapeutic agents.
Materials Science: The compound is utilized in the creation of functionalized materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Pentyne-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react selectively with nucleophilic sites in biomolecules. This selective reactivity makes it an effective covalent probe for studying enzyme active sites and protein interactions . The compound’s ability to form stable sulfur-fluorine bonds contributes to its utility in various applications.
Vergleich Mit ähnlichen Verbindungen
4-Pentyne-1-sulfonyl fluoride can be compared to other sulfonyl fluorides such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride. While these compounds share similar electrophilic properties, this compound is unique due to its alkyne group, which provides additional reactivity and versatility in synthetic applications . Other similar compounds include sulfonyl chlorides and sulfonamides, which differ in their reactivity and stability profiles.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique combination of stability and reactivity, along with its ability to form covalent bonds with biomolecules, makes it a valuable tool in organic synthesis, chemical biology, medicinal chemistry, and materials science.
Eigenschaften
Molekularformel |
C5H7FO2S |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
pent-4-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H7FO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2 |
InChI-Schlüssel |
XOBKMWLSNULJGK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


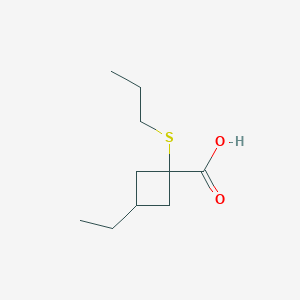
![5-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13628404.png)
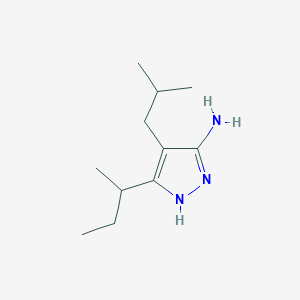
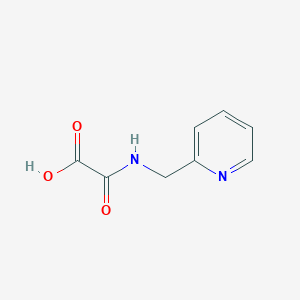

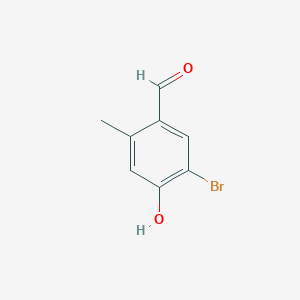
![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)

